molecular formula C19H18FN3O4S B2933730 Ethyl 5-butyramido-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-82-8

Ethyl 5-butyramido-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2933730
CAS No.: 851948-82-8
M. Wt: 403.43
InChI Key: HJSZORRCVRSABB-UHFFFAOYSA-N
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Description

Ethyl 5-butyramido-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thienopyridazine derivative characterized by a 4-fluorophenyl group at position 3 and a butyramido substituent at position 5. Its molecular formula is C₂₀H₁₉FN₄O₄S, with a molecular weight of 438.45 g/mol.

Properties

IUPAC Name

ethyl 5-(butanoylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O4S/c1-3-5-14(24)21-17-15-13(10-28-17)16(19(26)27-4-2)22-23(18(15)25)12-8-6-11(20)7-9-12/h6-10H,3-5H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSZORRCVRSABB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C2C(=CS1)C(=NN(C2=O)C3=CC=C(C=C3)F)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-butyramido-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps:

  • Formation of the Thieno[3,4-d]pyridazine Core: : This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. For instance, a common method involves the reaction of a 2-aminothiophene derivative with a dicarbonyl compound in the presence of a catalyst.

  • Introduction of the Fluorophenyl Group: : The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with a suitable nucleophile under controlled conditions.

  • Formation of the Butyramido Group: : The butyramido group is typically introduced through an amidation reaction. This involves the reaction of a butyric acid derivative with an amine group on the thieno[3,4-d]pyridazine core.

  • Esterification: : The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thieno[3,4-d]pyridazine core. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reduction reactions can occur at the carbonyl group, converting it to an alcohol. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

  • Substitution: : The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium amide in liquid ammonia, thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 5-butyramido-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate has various applications in scientific research:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

  • Biology: : Investigated for its potential as a bioactive molecule. Studies have explored its interactions with biological macromolecules such as proteins and nucleic acids.

  • Medicine: : Potential therapeutic applications due to its pharmacological properties. Research has focused on its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

  • Industry: : Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 5-butyramido-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Position 5 Modifications
  • Amino Group (Compound 26, ): Ethyl 5-amino-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (MW: 334.07 g/mol) lacks the butyramido chain. This primary amine group may enhance solubility but reduce lipophilicity compared to the target compound.
  • Furan Carboxamido () : Ethyl 5-(furan-2-carboxamido)-3-(3-fluorophenyl)-4-oxo analog (MW: 427.4 g/mol) demonstrates how heterocyclic amides at position 5 can modulate electronic properties and binding interactions. The furan ring may introduce π-π stacking or hydrogen-bonding capabilities distinct from butyramido .
Aryl Substituent Variations
  • 3-Chlorophenyl (): The 3-chloro substitution (vs. 4-fluoro in the target compound) alters steric and electronic effects. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce receptor binding specificity in adenosine-related pathways .
  • 4-Chlorophenyl (Compound 29, ) : Para-substituted chlorine may enhance metabolic stability but reduce solubility compared to fluorine due to increased hydrophobicity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Substituent (Position 5) Aryl Group (Position 3) Melting Point (°C)
Target Compound 438.45 Butyramido 4-Fluorophenyl Not reported
Compound 26 () 334.07 Amino 4-Fluorophenyl 178–180
Compound 405.90 Butylamino 3-Chlorophenyl Not reported
Furan Carboxamido () 427.40 Furan-2-carboxamido 3-Fluorophenyl Not reported
  • Thermal Stability : Melting points for analogs range from 170–180°C (e.g., ), suggesting moderate thermal stability. The butyramido group’s flexible chain may lower the melting point relative to rigid substituents .

Pharmacological Potential

  • The target compound’s butyramido group may stabilize agonist-receptor conformations, analogous to 2-amino-3-benzoylthiophenes .
  • Tau Aggregation Inhibition: Aminothienopyridazines () inhibit tau fibrillization, a hallmark of Alzheimer’s disease. The butyramido group’s hydrophobic interactions could enhance binding to tau protein hydrophobic pockets .

Biological Activity

Ethyl 5-butyramido-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[3,4-d]pyridazine core with a butyramido group and a fluorophenyl substituent. Its molecular formula is C16H16FN3O3SC_{16}H_{16}FN_3O_3S, and it has a molecular weight of approximately 357.37 g/mol. The presence of the fluorine atom is significant as it can enhance the compound's biological activity by influencing its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₆H₁₆FN₃O₃S
Molecular Weight357.37 g/mol
LogP3.4718
Hydrogen Bond Acceptors6
Hydrogen Bond Donors2
Polar Surface Area68.078 Ų

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Antitumor Effects : The thieno[3,4-d]pyridazine framework has been associated with antitumor activity in several derivatives. Ethyl 5-butyramido compound may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest.
  • Anti-inflammatory Properties : Compounds with similar structures have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

  • Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various thieno derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. Results indicated a significant inhibitory effect at certain concentrations, suggesting potential for development as an antibacterial agent .
  • Antitumor Research : In vitro tests demonstrated that related compounds induced apoptosis in human cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins . This indicates a promising avenue for further research into its use as an anticancer therapeutic.

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameAntimicrobial ActivityAntitumor ActivityAnti-inflammatory Activity
Ethyl 5-butyramido-3-(4-fluorophenyl) derivativeModerateHighModerate
Ethyl 5-amino-3-(3-chloro-4-methylphenyl) derivativeHighModerateHigh
Ethyl 5-amino-3-(3-fluorophenyl) derivativeModerateHighLow

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